INCB054329

Pharmacokinetics BET inhibitor Clinical trial

INCB054329 is a structurally distinct pan-BET inhibitor with a uniquely short terminal half-life of ~2.24 hours, enabling pulsed-dosing experiments and rapid compound washout. Its documented 142% interpatient variability in oral clearance makes it an ideal model for PK variability research. With a 119-fold potency gradient favoring BD2 domains (BRD3-BD2 IC₅₀ = 1 nM) and confirmed selectivity over 16 non-BET bromodomains, this compound provides a well-characterized tool for BET-dependent transcriptional regulation studies.

Molecular Formula C20H16FN7OS
Molecular Weight
Cat. No. B1191781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINCB054329
SynonymsINCB054329;  INCB-054329;  INCB 054329.; none
Molecular FormulaC20H16FN7OS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

INCB054329 Procurement Guide: Potent Pan-BET Inhibitor with Defined Bromodomain Selectivity Profile


INCB054329 (CAS 1628607-64-6) is a structurally distinct, orally bioavailable small-molecule inhibitor of the bromodomain and extraterminal (BET) family proteins (BRD2, BRD3, BRD4, and BRDT) [1]. The compound exhibits low nanomolar biochemical potency across all eight BET bromodomains (BD1 and BD2 of BRD2/3/4/T), with IC50 values ranging from 1 nM to 119 nM, and demonstrates selectivity over 16 non-BET bromodomains at 3 μM . INCB054329 has been evaluated in a completed first-in-human phase 1/2 clinical trial (NCT02431260) in patients with advanced malignancies [2].

Why INCB054329 Cannot Be Substituted with Other Pan-BET Inhibitors Without Validation


Pan-BET inhibitors exhibit substantial divergence in pharmacokinetic profiles, bromodomain selectivity, and clinical tolerability that precludes direct substitution. INCB054329 demonstrates a terminal elimination half-life of approximately 2.24 hours in humans, contrasting sharply with structurally related clinical-stage BET inhibitors such as INCB057643 (11.1 hours) [1]. Additionally, interpatient variability in oral clearance for INCB054329 reaches 142% (CV%), underscoring the compound's unique exposure profile [1]. Biochemical profiling further reveals distinct intrafamily selectivity patterns: INCB054329 exhibits >100-fold differential potency across BET bromodomains (BRD3-BD2 IC50 = 1 nM vs. BRDT-BD1 IC50 = 119 nM), whereas alternative pan-BET inhibitors may display different selectivity signatures that alter downstream transcriptional effects . These quantitative distinctions necessitate compound-specific validation rather than class-based substitution.

INCB054329 Evidence-Based Differentiation: Quantitative Comparative Data for Procurement Decisions


INCB054329 Human Terminal Half-Life: 2.24 Hours vs. INCB057643 at 11.1 Hours

In a direct head-to-head clinical comparison of two Incyte BET inhibitors, INCB054329 exhibited a significantly shorter terminal elimination half-life than INCB057643 [1].

Pharmacokinetics BET inhibitor Clinical trial

INCB054329 Oral Clearance Variability: CV% 142% vs. INCB057643 45.5%

INCB054329 demonstrated substantially higher interpatient variability in oral clearance compared with INCB057643 in the same clinical development program [1].

Pharmacokinetics Interpatient variability BET inhibitor

INCB054329 BRD3-BD2 IC50: 1 nM vs. BRDT-BD1 IC50: 119 nM (119-Fold Intrafamily Selectivity Window)

Biochemical profiling of INCB054329 reveals substantial differential potency across the eight BET bromodomains, with >100-fold separation between the most and least potently inhibited domains [1].

Bromodomain selectivity BET inhibition Biochemical profiling

INCB054329 Hematologic Cancer Cell Line GI50: Mean 152 nM vs. Normal T-Cell GI50: 2.435 μM (16-Fold Therapeutic Window)

INCB054329 exhibits a measurable selectivity window between malignant hematologic cells and normal proliferating T-cells in vitro .

Antiproliferative activity Hematologic malignancies Therapeutic index

INCB054329 Non-BET Bromodomain Selectivity: No Inhibition at 3 μM Across 16 Non-BET Domains

INCB054329 was profiled against a panel of 16 non-BET bromodomains and showed no significant inhibitory activity at concentrations up to 3 μM .

Selectivity profiling Bromodomain Off-target assessment

INCB054329 c-MYC Pharmacodynamic Suppression: PK-PD Correlation in Clinical Trial

Clinical pharmacodynamic analysis demonstrated that INCB054329 plasma exposure correlates closely with suppression of c-MYC expression, a key BET target gene [1].

Pharmacodynamics c-MYC Target engagement

INCB054329 Optimal Research Applications: Evidence-Directed Procurement Scenarios


Investigating Rapid-Onset/Rapid-Offset BET Inhibition in Preclinical Models

Researchers requiring a BET inhibitor with short systemic exposure should prioritize INCB054329 due to its mean terminal half-life of 2.24 hours in humans and high clearance in murine models [1]. This profile enables acute target engagement studies with rapid compound washout, minimizing cumulative toxicity and facilitating pulsed-dosing experimental designs. INCB054329's ~5-fold shorter half-life relative to INCB057643 (11.1 hours) makes it the preferred tool compound when transient BET inhibition is mechanistically desirable [1].

Validating BD2-Selective Biology with a Pan-BET Tool Compound Possessing Defined Intrafamily Potency Gradient

Investigators seeking to interrogate BD2-preferential BET biology without employing BD2-selective chemical probes may select INCB054329 based on its 119-fold potency gradient across BET bromodomains [2]. The compound's highest potency against BRD3-BD2 (1 nM) and BRD4-BD2 (3 nM), contrasted with 28–119 nM potency against BD1 domains, provides a quantifiable window for assessing BD2-dominant transcriptional effects in cellular systems [2].

Modeling Pharmacokinetic Variability in BET Inhibitor Exposure

Research programs focused on understanding determinants of interindividual PK variability should select INCB054329 as a model compound based on its documented 142% coefficient of variation in oral clearance in clinical populations [1]. This high variability (3.1-fold greater than INCB057643) makes INCB054329 uniquely suited for investigating factors such as metabolizing enzyme polymorphisms, transporter contributions, or formulation effects that influence BET inhibitor exposure [1].

Establishing BET-Dependent Transcriptional Suppression with a Clean Chemical Probe

For studies requiring unequivocal attribution of phenotypic effects to BET bromodomain inhibition, INCB054329 provides a selectivity advantage: no significant activity against 16 non-BET bromodomains at concentrations up to 3 μM, representing a >25-fold window above the mean BET IC50 . Combined with validated PK-PD correlation for c-MYC suppression in clinical samples [3], INCB054329 serves as a well-characterized chemical probe for BET-dependent transcriptional regulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for INCB054329

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.